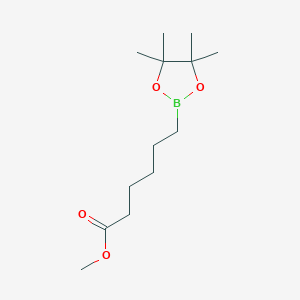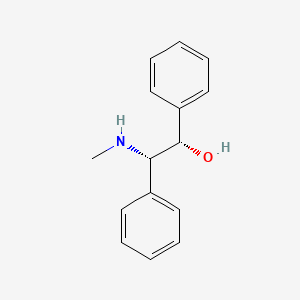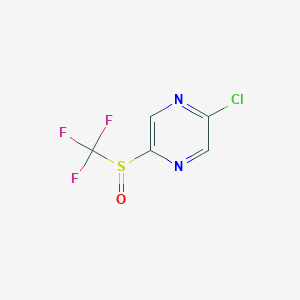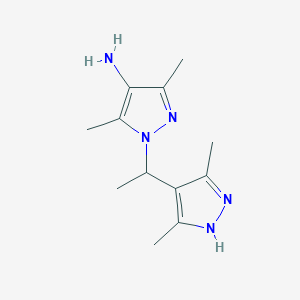
1-(1-(3,5-Dimethyl-1H-pyrazol-4-yl)ethyl)-3,5-dimethyl-1H-pyrazol-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-(3,5-Dimethyl-1H-pyrazol-4-yl)ethyl)-3,5-dimethyl-1H-pyrazol-4-amine is a compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in the ring. This particular compound is characterized by its two pyrazole rings, each substituted with methyl groups, making it a unique structure in the realm of heterocyclic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(3,5-Dimethyl-1H-pyrazol-4-yl)ethyl)-3,5-dimethyl-1H-pyrazol-4-amine typically involves the reaction of hydrazine derivatives with β-diketones. The reaction is carried out in the presence of ethylene glycol, yielding pyrazoles in good to excellent yields (70-95%) at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The scalability of the reaction is facilitated by the availability of starting materials and the relatively mild reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
1-(1-(3,5-Dimethyl-1H-pyrazol-4-yl)ethyl)-3,5-dimethyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly employed.
Major Products Formed
Oxidation: Pyrazole oxides.
Reduction: Hydrazine derivatives.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(1-(3,5-Dimethyl-1H-pyrazol-4-yl)ethyl)-3,5-dimethyl-1H-pyrazol-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of 1-(1-(3,5-Dimethyl-1H-pyrazol-4-yl)ethyl)-3,5-dimethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(3,5-Dimethyl-1H-pyrazol-4-yl)methanamine dihydrochloride
- 1-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone
- 2-(3,5-Dimethyl-1H-pyrazol-1-yl)thiazolo[4,5-b]pyridine
Uniqueness
1-(1-(3,5-Dimethyl-1H-pyrazol-4-yl)ethyl)-3,5-dimethyl-1H-pyrazol-4-amine is unique due to its dual pyrazole ring structure with specific methyl substitutions. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C12H19N5 |
|---|---|
Molekulargewicht |
233.31 g/mol |
IUPAC-Name |
1-[1-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-3,5-dimethylpyrazol-4-amine |
InChI |
InChI=1S/C12H19N5/c1-6-11(7(2)15-14-6)9(4)17-10(5)12(13)8(3)16-17/h9H,13H2,1-5H3,(H,14,15) |
InChI-Schlüssel |
OGYJYOYZMLCDID-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=NN1)C)C(C)N2C(=C(C(=N2)C)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




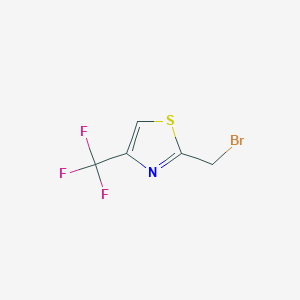
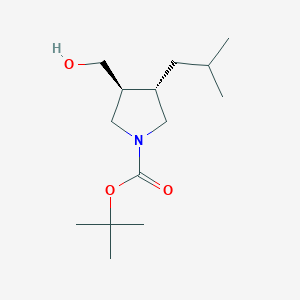
![6-Chloro-1-isopropyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B11761973.png)
![4',4''',4''''',4'''''''-(21H,23H-Porphine-5,10,15,20-tetrayl)tetrakis[[1,1'-biphenyl]-4-carboxylic acid]](/img/structure/B11761979.png)
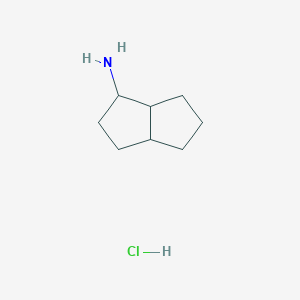

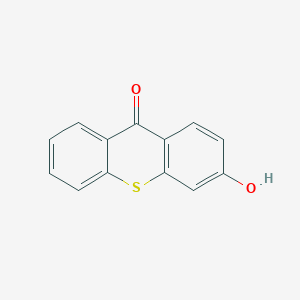
![(1S,4R)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B11762005.png)
